Cas no 2445785-16-8 (4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride)

4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 2445785-16-8
- 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride
- EN300-26862887
-
- インチ: 1S/C4H4BrF5O2S/c5-4(8,9)3(6,7)1-2-13(10,11)12/h1-2H2
- InChIKey: LNELDHMGNJFRQB-UHFFFAOYSA-N
- ほほえんだ: BrC(C(CCS(=O)(=O)F)(F)F)(F)F
計算された属性
- せいみつぶんしりょう: 289.90355g/mol
- どういたいしつりょう: 289.90355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26862887-0.1g |
4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride |
2445785-16-8 | 95.0% | 0.1g |
$152.0 | 2025-03-20 | |
Enamine | EN300-26862887-2.5g |
4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride |
2445785-16-8 | 95.0% | 2.5g |
$1034.0 | 2025-03-20 | |
Enamine | EN300-26862887-0.5g |
4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride |
2445785-16-8 | 95.0% | 0.5g |
$407.0 | 2025-03-20 | |
Enamine | EN300-26862887-0.05g |
4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride |
2445785-16-8 | 95.0% | 0.05g |
$101.0 | 2025-03-20 | |
Aaron | AR028IKK-5g |
4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonylfluoride |
2445785-16-8 | 95% | 5g |
$2129.00 | 2023-12-15 | |
1PlusChem | 1P028IC8-50mg |
4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonylfluoride |
2445785-16-8 | 95% | 50mg |
$182.00 | 2024-05-21 | |
1PlusChem | 1P028IC8-2.5g |
4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonylfluoride |
2445785-16-8 | 95% | 2.5g |
$1340.00 | 2024-05-21 | |
Aaron | AR028IKK-50mg |
4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonylfluoride |
2445785-16-8 | 95% | 50mg |
$164.00 | 2025-02-16 | |
Aaron | AR028IKK-10g |
4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonylfluoride |
2445785-16-8 | 95% | 10g |
$3145.00 | 2023-12-15 | |
1PlusChem | 1P028IC8-500mg |
4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonylfluoride |
2445785-16-8 | 95% | 500mg |
$565.00 | 2024-05-21 |
4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluorideに関する追加情報
Introduction to 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride (CAS No. 2445785-16-8)
4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride, identified by the CAS number 2445785-16-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their versatile reactivity and utility in synthetic chemistry. The presence of both bromine and fluorine substituents in its molecular structure imparts unique properties that make it a valuable intermediate in the synthesis of more complex molecules.
The molecular structure of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride consists of a four-carbon chain with two fluorine atoms at the 3rd and 4th positions, a bromine atom at the 4th position, and a sulfonyl fluoride group at the 1st position. This arrangement creates a highly reactive system that can participate in various chemical transformations, including nucleophilic substitution reactions, cross-coupling reactions, and sulfonamide formation. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the sulfonyl group, making it an attractive candidate for further functionalization.
In recent years, there has been a growing interest in sulfonyl fluorides due to their role as key intermediates in the development of pharmaceuticals and agrochemicals. The ability to introduce fluorine atoms into molecular structures is particularly valuable because fluorine can influence metabolic stability, lipophilicity, and binding affinity. For instance, compounds containing fluorine atoms are often more resistant to enzymatic degradation and can exhibit improved pharmacokinetic properties. This has led to extensive research into synthesizing novel fluorinated sulfonyl compounds.
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride typically involves multi-step processes that require careful control of reaction conditions. One common approach involves the reaction of 1-bromo-3,3,4,4-tetrafluorobutane with sulfur trioxide chloride (SO2Cl2) to form the corresponding sulfonyl chloride intermediate. Subsequent treatment with sodium fluoride then yields the desired sulfonyl fluoride product. This method highlights the importance of choosing appropriate reagents and catalysts to ensure high yield and purity.
The reactivity of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride makes it a valuable building block for constructing more complex molecules. For example, it can be used to synthesize sulfonamides by reacting with primary amines or heterocyclic amines. Sulfonamides are a class of compounds that have demonstrated broad biological activity and are widely used in medicinal chemistry. Additionally, the bromine atom present in the molecule can be displaced by various nucleophiles through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl or amino groups at specific positions within the molecule.
Recent studies have explored the applications of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride in drug discovery and development. Researchers have utilized this compound as an intermediate in the synthesis of novel inhibitors targeting various biological pathways. For instance, sulfonamides derived from this compound have shown promise as inhibitors of enzymes involved in cancer metabolism and inflammation. The ability to fine-tune the structure through functional group modifications has enabled scientists to optimize potency and selectivity.
The role of fluorine in medicinal chemistry cannot be overstated. Fluorinated compounds often exhibit improved pharmacological properties compared to their non-fluorinated counterparts. This is due to the unique electronic and steric effects that fluorine atoms impart to molecules. For example, C-F bonds are relatively strong and stable due to their high bond dissociation energy (approximately 485 kJ/mol), which contributes to increased metabolic stability. Furthermore, fluorine atoms can influence hydrogen bonding interactions with biological targets.
In conclusion,4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride (CAS No. 2445785-16-8) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features allow for diverse chemical transformations that can lead to novel bioactive molecules. As research continues to uncover new applications for fluorinated sulfonyl compounds,this compound will likely remain an important tool for synthetic chemists and medicinal chemists alike.
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